

A Technical Guide to the Morphological Differentiation of Exserohilum Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Exserohilone*

Cat. No.: B15612487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the morphological characteristics used to differentiate species within the genus *Exserohilum*. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with these clinically and agriculturally significant fungi. This guide details the key macroscopic and microscopic features, provides structured data for comparison, and outlines essential experimental protocols for accurate identification.

Introduction to the Genus *Exserohilum*

Exserohilum is a genus of dematiaceous (darkly pigmented) filamentous fungi belonging to the family Pleosporaceae.[1][2][3] These fungi are cosmopolitan, commonly found in soil and on plant material, particularly grasses, in warm, tropical, and subtropical regions.[1][2][3][4] While many species are plant pathogens, causing diseases like leaf blight in corn and other grasses, several species are opportunistic human pathogens.[2][5][6] The most clinically significant species are *Exserohilum rostratum*, *Exserohilum longirostratum*, and *Exserohilum mcginnsii*, which have been implicated in a range of infections from sinusitis and keratitis to more severe, disseminated diseases, particularly in immunocompromised individuals.[3][4][5][7] It is important to note that recent molecular studies suggest that *E. longirostratum* and *E. mcginnsii* may be synonyms of *E. rostratum*. [4]

Morphological identification remains a cornerstone for the preliminary differentiation of *Exserohilum* species, although molecular methods are recommended for definitive

identification.[4] The genus is distinguished from the closely related genera *Bipolaris* and *Drechslera* by the presence of a strongly protruding, truncate hilum on the conidia.[4] In *Drechslera* species, the hilum does not protrude, and in *Bipolaris* species, it protrudes only slightly.[4]

Macroscopic and Microscopic Morphology of *Exserohilum*

Macroscopic Colony Characteristics

On standard mycological media such as Potato Dextrose Agar (PDA), *Exserohilum* species typically exhibit rapid growth, with colonies becoming mature within 4 to 5 days.[8] The colonies are generally grey to blackish-brown with a suede-like to floccose (woolly or cottony) texture.[1][2][3][4][9] The reverse side of the colony is typically olivaceous-black.[1][2][3][4][9]

General Microscopic Features

Microscopically, *Exserohilum* species are characterized by the following features:

- **Hyphae:** The hyphae are septate and brown.[3][9][10]
- **Conidiophores:** The conidiophores are erect or slightly curved, septate, and can be up to 200 µm long.[8][9][11] They exhibit sympodial, geniculate growth, meaning they elongate in a zigzag pattern with conidia produced at the bends.[4][8][11] The apex of the conidiophore is often paler.[3][9][10]
- **Conidia:** The conidia are formed apically through a pore (poroconidia) on the conidiophore.[1][4] They are typically ellipsoidal to fusiform, straight or slightly curved, and olivaceous brown.[4][9][11] A key feature is the strongly protruding, truncate hilum at the base of the conidium, which is a scar from its attachment to the conidiophore.[2][4][9][11] The septum above the hilum is often thickened and dark.[1][2][4] The end cells of the conidia may be paler than the other cells, and the conidial walls can be finely roughened.[1][4] Conidial germination is typically bipolar.[1][4]

Morphological Differentiation of Key *Exserohilum* Species

While there is considerable morphological overlap and variation influenced by culture conditions, some features can aid in the differentiation of the more commonly encountered *Exserohilum* species.

Data Presentation: Comparative Morphological Characteristics

The following table summarizes the key quantitative and qualitative morphological features of *Exserohilum rostratum*, *Exserohilum longirostratum*, and *Exserohilum mcginnisii*.

Feature	Exserohilum rostratum	Exserohilum longirostratum	Exserohilum mcginnisii	Exserohilum turcicum
Conidia Shape	Ellipsoidal to rostrate (beak-like), straight to slightly curved.[9]	Broadest at the basal end, narrowing gradually towards the apex into a long beak, often curved in the middle.[10]	Ellipsoidal, straight or slightly curved.	Elongated and spindle-shaped. [6]
Conidia Size (Length x Width)	15-200 µm x 7-29 µm.[9] Three types of conidia have been described with varying sizes.[11]	60-475 µm x 12-26 µm.[10]	44-76 µm x 11-18 µm.[7]	52.94-144.12 µm in length.[6]
Number of Septa	4-14 (typically 7-9) distosepta or pseudosepta.[9]	13-21 distosepta or pseudosepta. [10]	4-8 internal septations.[7]	2-12.[6]
Hilum	Strongly protruding, truncate.[4][9]	Strongly protruding, truncate basal hilum.[10]	Protruding.	Protruding hilum. [6]
Other Distinguishing Features	Prominent dark basal and distal septa.[9]	Prominent dark basal and distal septa.[10]	Warty projections on the outer walls; lacks dark bands at the ends.[7]	Causes Turcicum leaf blight in corn.[2]

Experimental Protocols

Accurate morphological identification relies on standardized and well-executed experimental procedures. The following are detailed protocols for the culture and microscopic examination of Exserohilum.

Fungal Culture

Exserohilum species can be readily cultured on general-purpose fungal media.

- Media: Potato Dextrose Agar (PDA) is commonly used and supports good growth and sporulation.[2]
- Inoculation: Inoculate the center of the PDA plate with a small portion of the fungal specimen using a sterile inoculating needle or loop.
- Incubation: Incubate the plates at 25-30°C for 5-7 days.[8] Sporulation may sometimes be slow, requiring up to 3 weeks of incubation.[9]

Slide Culture Technique

The slide culture technique is invaluable for observing the undisturbed arrangement of conidiophores and conidia, which is crucial for identification.[12][13][14]

Materials:

- Sterile Petri dish
- Sterile filter paper
- Sterile U-shaped glass rod or two sterile wooden applicator sticks
- Sterile glass microscope slide
- Sterile coverslip
- Sterile scalpel or blade
- Culture of the Exserohilum species on PDA
- Sterile water or sterile 10% glycerol solution
- Lactophenol Cotton Blue (LPCB) stain
- 70% ethanol

Procedure:

- Place a sterile filter paper in a sterile Petri dish and moisten it with sterile water or 10% glycerol to create a humid chamber.
- Place a sterile U-shaped glass rod or two parallel applicator sticks on the filter paper.
- Place a sterile microscope slide on the support rod/sticks.
- Using a sterile scalpel, cut a small block (approximately 1 cm x 1 cm) of PDA from a fresh plate.
- Aseptically transfer the agar block to the center of the sterile microscope slide.
- With a sterile inoculating needle, pick a small amount of the fungal culture and inoculate the four sides of the agar block.^[13]
- Aseptically place a sterile coverslip on top of the agar block.
- Replace the lid of the Petri dish and incubate at 25-30°C until sufficient growth and sporulation are observed (typically 3-7 days).
- Once mature, carefully remove the coverslip from the agar block using sterile forceps. The fungal structures will adhere to the underside of the coverslip.
- Place a drop of 70% ethanol on a clean microscope slide, followed by a drop of LPCB stain.
- Gently lower the coverslip (fungal side down) onto the drop of LPCB stain, avoiding air bubbles.
- The slide is now ready for microscopic examination.

Lactophenol Cotton Blue (LPCB) Staining

LPCB is a widely used mounting medium and stain for the microscopic examination of fungi.^[15] The phenol component kills the fungus, the lactic acid preserves the fungal structures, and the cotton blue stains the chitin in the fungal cell walls.^[15]

Reagents:

- Phenol crystals: 20 g
- Lactic acid: 20 mL
- Glycerol: 40 mL
- Cotton blue (aniline blue): 0.05 g
- Distilled water: 20 mL

Preparation:

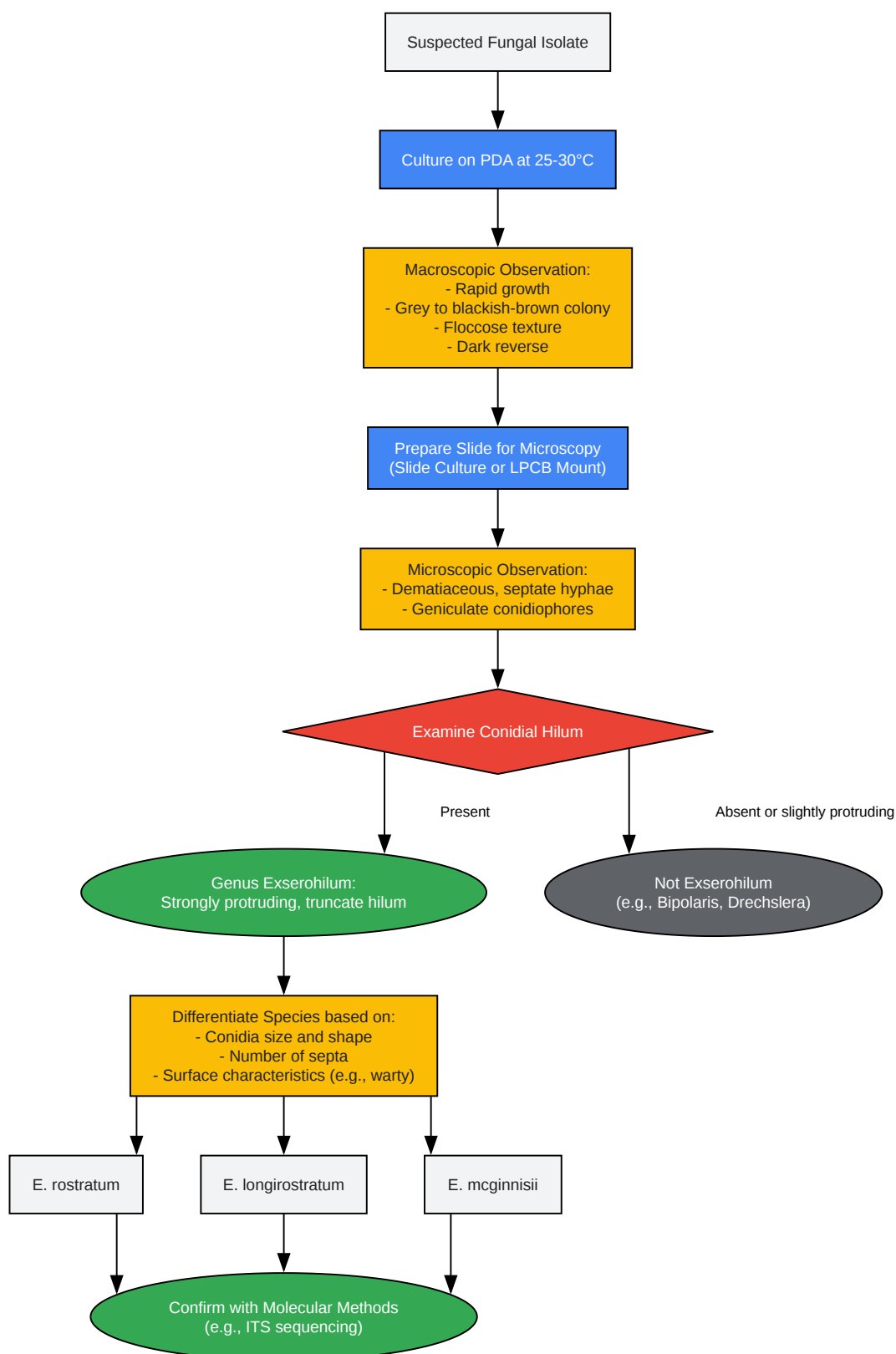
- Dissolve the phenol crystals in the lactic acid, glycerol, and distilled water by gently heating and stirring.
- Add the cotton blue and stir until dissolved.
- The stain is ready for use.

Staining Procedure (from a plate culture):

- Place a drop of 70% ethanol on a clean microscope slide.
- Using a sterile needle, transfer a small portion of the fungal colony into the drop of ethanol. Tease the mycelium apart.
- Before the ethanol evaporates, add a drop of LPCB stain.
- Gently lower a coverslip over the preparation, avoiding air bubbles.
- Examine under a microscope at 100x and 400x magnification.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the morphological identification of *Exserohilum* species.



[Click to download full resolution via product page](#)

Caption: Workflow for the morphological identification of *Exserohilum* species.

Conclusion

The morphological differentiation of *Exserohilum* species is a critical first step in their identification. By carefully observing macroscopic colony features and, more importantly, detailed microscopic characteristics such as conidial size, shape, septation, and the hallmark protruding hilum, researchers can effectively distinguish *Exserohilum* from related genera and make preliminary species-level identifications. The experimental protocols provided in this guide offer a standardized approach to fungal culture and slide preparation, ensuring reproducible and accurate results. However, due to the morphological plasticity within the genus and the close resemblance between some species, it is highly recommended to complement morphological studies with molecular analyses for definitive species confirmation, particularly in clinical and research settings where precise identification is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *Exserohilum* - Wikipedia [en.wikipedia.org]
- 2. library.bustmold.com [library.bustmold.com]
- 3. *Exserohilum* Species - Doctor Fungus [drfungus.org]
- 4. *Exserohilum* | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 5. *Exserohilum rostratum*: Characterization of a Cross-Kingdom Pathogen of Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. *Exserohilum* | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Fun With Microbiology (What's Buggin' You?): *Exserohilum rostratum* [thunderhouse4-yuri.blogspot.com]
- 9. *Exserohilum rostratum* - Doctor Fungus [drfungus.org]
- 10. *Exserohilum longirostratum* - Doctor Fungus [drfungus.org]
- 11. researchgate.net [researchgate.net]

- 12. Slide Culture Technique for Fungi (Procedure) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Slide Culture Preparations. | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 14. Slide Culture for Fungi: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 15. Preparation of Lactophenol Cotton Blue Slide Mounts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Morphological Differentiation of Exserohilum Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612487#exserohilum-species-differentiation-based-on-morphology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com